molecular formula C7H11NO3 B13329077 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)-

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)-

Cat. No.: B13329077
M. Wt: 157.17 g/mol
InChI Key: FEWLBWFAAPVAFV-BFHQHQDPSA-N
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Description

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)- is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)- can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other specific reagents depending on the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted bicyclic compounds.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)- exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound’s unique structure allows it to interact with enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 2-hydroxy-, (1R,2S,4S)-
  • 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 2-hydroxy-, (1R,2R,4S)-

Uniqueness

The uniqueness of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)- lies in its specific stereochemistry and the presence of the hydroxy group at the 3-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1S,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5+,7-/m0/s1

InChI Key

FEWLBWFAAPVAFV-BFHQHQDPSA-N

Isomeric SMILES

C1C[C@]2(C[C@H]([C@H]1N2)O)C(=O)O

Canonical SMILES

C1CC2(CC(C1N2)O)C(=O)O

Origin of Product

United States

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